Benazepril-d5

Description

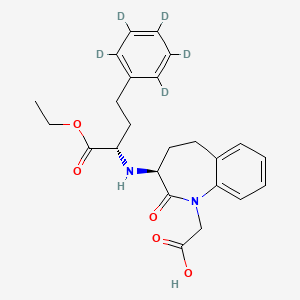

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-DPINEGQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279200-03-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benazepril-d5: Structure, Properties, and Bioanalytical Applications

This guide provides a comprehensive technical overview of Benazepril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Designed for researchers, medicinal chemists, and analytical scientists, this document delves into the molecule's core chemical characteristics, its critical role in modern bioanalysis, and the robust methodologies that ensure its effective application.

Introduction: The Significance of Stable Isotope Labeling

Benazepril is a widely prescribed prodrug for the management of hypertension and congestive heart failure.[1][2][3] Following administration, it undergoes rapid de-esterification by hepatic esterases to form its pharmacologically active metabolite, benazeprilat.[3][4][5] Accurate quantification of benazepril and benazeprilat in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[6][7]

Benazepril-d5 serves as an ideal internal standard for these analytical applications.[4][6] As a stable isotope-labeled (SIL) analog, it exhibits physicochemical properties nearly identical to the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, providing a precise mechanism for correcting analytical variability and enhancing the accuracy of quantification.[6]

Section 1: Chemical Structure and Physicochemical Properties

The key distinction of Benazepril-d5 lies in the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring.[8] This specific placement is strategic; the C-D bonds are stronger than C-H bonds, and their location on a stable aromatic ring prevents back-exchange of deuterium for hydrogen under typical physiological and analytical conditions, ensuring isotopic stability.

The IUPAC name for Benazepril-d5 is 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid.[8]

Caption: Chemical structure of Benazepril-d5.

Table 1: Comparison of Physicochemical Properties

| Property | Benazepril | Benazepril-d5 Hydrochloride |

| Molecular Formula | C₂₄H₂₈N₂O₅ | C₂₄H₂₄D₅ClN₂O₅ |

| Molecular Weight | 424.49 g/mol | 465.98 g/mol |

| Monoisotopic Mass | 424.200 g/mol | 429.231 g/mol [8] |

| CAS Number | 86541-75-5 | 1279026-26-4 |

| Appearance | White to off-white powder[9] | Solid |

| Melting Point | 188-190 °C[9][10] | Not specified |

| pKa | 4.55[9] | Not specified |

The addition of five deuterium atoms results in a predictable mass shift of +5 Da, which is fundamental to its utility in mass spectrometry-based assays. Other properties such as polarity, solubility, and chromatographic retention time remain virtually unchanged, fulfilling the primary requirement for an ideal internal standard.

Section 2: Application as an Internal Standard in LC-MS/MS Bioanalysis

The gold standard for quantifying small molecules like benazepril in complex biological matrices such as plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard like Benazepril-d5 is considered best practice and is recommended by regulatory bodies for its ability to produce highly accurate and precise results.[6][11]

Causality of Experimental Choices:

-

Why Benazepril-d5? It co-elutes with the unlabeled analyte (benazepril), meaning they experience the exact same analytical conditions (e.g., matrix effects, ionization suppression/enhancement) simultaneously. The ratio of the analyte peak area to the internal standard peak area remains constant even if sample loss occurs during preparation or signal intensity fluctuates. This ratiometric measurement is the cornerstone of its effectiveness.

-

Why Tandem Mass Spectrometry (MS/MS)? MS/MS provides exceptional specificity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise, allowing for sensitive detection even at low concentrations.

Caption: Bioanalytical workflow using Benazepril-d5.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol describes a self-validating system for the simultaneous quantification of benazepril and its active metabolite, benazeprilat, using Benazepril-d5 as the internal standard for benazepril. A separate internal standard for benazeprilat (e.g., Benazeprilat-d5) would typically be included.

1. Preparation of Standards:

-

Prepare a primary stock solution of benazepril and Benazepril-d5 (e.g., 1 mg/mL) in methanol.

-

Create a series of working standard solutions by serially diluting the benazepril stock to prepare calibration curve standards (e.g., ranging from 5-500 ng/mL).[11]

-

Prepare a working internal standard solution of Benazepril-d5 at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Benazepril-d5 working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This high ratio of organic solvent ensures efficient protein crashing.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

The following tables provide typical starting conditions that must be optimized for the specific instrumentation used.

Table 2: Suggested Liquid Chromatography (LC) Conditions

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good reversed-phase retention for moderately polar compounds.[12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI.[12][13] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good peak shape.[13] |

| Flow Rate | 0.4 mL/min | Standard flow for analytical LC-MS. |

| Gradient | Start at 10% B, ramp to 90% B, hold, then re-equilibrate | Gradient elution is necessary to separate the more polar benazeprilat from benazepril. |

| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |

Table 3: Suggested Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Benazepril and its analogs contain basic nitrogen atoms that are readily protonated.[13] |

| MRM Transition (Benazepril) | m/z 425.5 → m/z 397.5[12] | Precursor ([M+H]⁺) to a stable product ion. |

| MRM Transition (Benazeprilat) | m/z 397.5 → m/z 292.2 | Precursor ([M+H]⁺) to a stable product ion. |

| MRM Transition (Benazepril-d5) | m/z 430.5 → m/z 402.5 | Precursor ([M+d5+H]⁺) to a corresponding stable product ion. |

| Collision Energy | Optimize experimentally | Must be optimized for each transition to maximize product ion signal. |

4. Data Analysis and Validation:

-

A calibration curve is constructed by plotting the peak area ratio (Benazepril/Benazepril-d5) against the nominal concentration of the calibrators.

-

The concentration of benazepril in unknown samples is determined by interpolating their peak area ratios from this curve.

-

The method must be validated according to regulatory guidelines (e.g., FDA or ICH), assessing linearity, accuracy, precision, recovery, and stability to ensure it is trustworthy and fit for purpose.[13][14]

Conclusion

Benazepril-d5 is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its chemical and isotopic stability, combined with physicochemical properties that mimic its non-labeled counterpart, establish it as the benchmark internal standard for the bioanalysis of benazepril. The implementation of robust, validated LC-MS/MS methods utilizing Benazepril-d5 enables researchers and clinicians to obtain high-quality, reliable data, ultimately supporting the safe and effective use of benazepril in therapeutic applications.

References

-

Veeprho. Benazepril EP Impurity C-D5 | CAS 1279033-05-4. [Link]

-

Al Mustansiriyah Journal of Pharmaceutical Sciences. Development and validation of bioanalytical method for the determination of valsartan in human plasma. [Link]

-

National Center for Biotechnology Information. Benazepril - StatPearls - NCBI Bookshelf. [Link]

-

pdr.net. Benazepril Hydrochloride. [Link]

-

National Center for Biotechnology Information. Benazepril | C24H28N2O5 | CID 5362124 - PubChem. [Link]

-

New Drug Approvals. BENAZEPRIL SYNTHESIS. [Link]

-

Longdom Publishing. Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. [Link]

-

ResearchGate. Simultaneous Quantification of Benazepril, Gliclazide and Valsartan in Human Plasma by LC–MS–MS and Application for Rapidly Measuring Protein Binding Interaction between Rhein and These Three Drugs. [Link]

-

Journal of Emerging Technologies and Innovative Research. Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. [Link]

-

National Center for Biotechnology Information. Benazepril-d5 | C24H28N2O5 | CID 71313620 - PubChem. [Link]

-

Analytical Chemistry: An Indian Journal. [Link]

-

Pharmaffiliates. CAS No : 1279026-26-4 | Product Name : Benazepril-d5 Hydrochloride. [Link]

-

Dove Press. Monitoring Antihypertensive Medication Adherence by Liquid Chromatography–Tandem Mass Spectrometry: Method Establishment and C. [Link]

-

ResearchGate. (PDF) Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. [Link]

- Google Patents.

-

New Drug Approvals. BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]

-

National Center for Biotechnology Information. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]

-

ResearchGate. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]

-

PubMed. Simultaneous Determination of Benazepril Hydrochloride and Benazeprilat in Plasma by High-Performance Liquid chromatography/electrospray-mass Spectrometry. [Link]

Sources

- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. veeprho.com [veeprho.com]

- 7. symapmedical.com [symapmedical.com]

- 8. Benazepril-d5 | C24H28N2O5 | CID 71313620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 14. longdom.org [longdom.org]

A Technical Guide to the Physical and Chemical Properties of Benazepril-d5

Introduction

In the landscape of modern pharmaceutical analysis and drug metabolism studies, the demand for precision, accuracy, and reliability is paramount. Stable isotope-labeled internal standards represent the gold standard for quantitative analysis, particularly in mass spectrometry-based bioassays. Benazepril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, serves as an essential tool for researchers in this domain.[1]

Benazepril itself is a prodrug, administered for the management of hypertension and heart failure.[2][3] In the body, it undergoes rapid biotransformation via hepatic esterases to its pharmacologically active metabolite, benazeprilat.[4][5] Understanding the properties of Benazepril-d5 is not merely an academic exercise; it is fundamental to its correct application as an internal standard, ensuring the integrity of pharmacokinetic, toxicokinetic, and clinical trial data. This guide provides an in-depth examination of the core physical and chemical properties of Benazepril-d5, offering field-proven insights for its application in a research and development setting.

Chemical Identity and Structure

Benazepril-d5 is structurally identical to Benazepril, with the critical exception of five hydrogen atoms on the terminal phenyl ring, which have been replaced with deuterium atoms.[6] This specific placement is a deliberate choice in its synthesis; it provides a significant mass shift for clear differentiation in mass spectrometry without interfering with the molecule's primary metabolic pathway—the hydrolysis of the ethyl ester.

Table 1: Chemical Identifiers for Benazepril-d5 Hydrochloride

| Identifier | Value |

|---|---|

| Chemical Name | 2-((S)-3-(((S)-1-Ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride[7] |

| CAS Number | 1279026-26-4[7] |

| Molecular Formula | C₂₄H₂₄D₅ClN₂O₅[7] |

| Molecular Weight | 465.99 g/mol [7] |

The structural integrity and isotopic enrichment of Benazepril-d5 are foundational to its function. The d5-labeling provides a +5 Dalton mass difference from the unlabeled analyte, a shift that is easily resolved by modern mass spectrometers, thereby preventing signal overlap.

Caption: Key functional groups of the Benazepril-d5 molecule.

Physicochemical Properties

The physical properties of Benazepril-d5 hydrochloride are expected to be nearly identical to its non-labeled counterpart, Benazepril hydrochloride. Deuterium substitution has a negligible effect on macroscopic properties such as melting point, solubility, and appearance. Therefore, the data for Benazepril HCl serves as a reliable proxy for laboratory handling and solution preparation.

Table 2: Physicochemical Properties of Benazepril Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | 188-190°C | [10] |

| pKa | 4.55 | [10] |

| Solubility (Water) | >100 mg/mL | [8] |

| Solubility (Methanol) | >100 mg/mL | [8] |

| Solubility (Ethanol) | >100 mg/mL | [8] |

| Storage | 2-8°C, protected from light |[7] |

Expert Insights on Handling and Stability:

-

Solubility: The high solubility of the hydrochloride salt in water and polar organic solvents like methanol makes it exceptionally versatile for preparing high-concentration stock solutions.[8] For bioanalytical applications, methanol is often the preferred solvent as it is compatible with reverse-phase chromatography and can be easily evaporated.

-

Stability: Benazepril is susceptible to hydrolysis, both under acidic conditions and enzymatically.[11] While stable at neutral pH, prolonged exposure to strong acids or bases should be avoided during sample processing.[11] Stock solutions should be stored at 2-8°C and brought to room temperature before use. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles.

The Central Role of Benazepril-d5 in Quantitative Bioanalysis

The primary and most critical application of Benazepril-d5 is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS).

The Rationale: Why a Stable Isotope-Labeled IS is Superior

An ideal internal standard must behave identically to the analyte during sample extraction, processing, and chromatographic separation, yet be distinguishable by the detector. Benazepril-d5 fulfills this perfectly:

-

Co-elution: It has virtually the same chromatographic retention time as Benazepril.

-

Identical Extraction Recovery: Any physical loss of the analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the IS.

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, as these effects are primarily dependent on the local chemical environment during ionization.

By adding a known quantity of Benazepril-d5 to every sample at the very beginning of the workflow, the ratio of the analyte's signal to the IS's signal remains constant, regardless of sample loss or matrix variability. This ratio is then used for quantification, leading to exceptionally robust and accurate results.

Caption: A typical bioanalytical workflow using Benazepril-d5.

Protocol: Quantification of Benazepril in Human Plasma

This protocol provides a validated, step-by-step methodology for a common application.

1. Materials and Reagents:

-

Benazepril and Benazepril-d5 Hydrochloride certified reference standards.

-

Control human plasma (K₂EDTA).

-

HPLC-grade methanol and acetonitrile.

-

Formic acid.

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Benazepril HCl and Benazepril-d5 HCl into separate 1 mL volumetric flasks. Dissolve in and bring to volume with methanol.

-

Working Solutions: Perform serial dilutions from the stock solutions using 50:50 methanol:water to prepare calibration standards (e.g., 1-1000 ng/mL) and a working internal standard solution (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Benazepril-d5 working IS solution (100 ng/mL) to all tubes except for the "double blank" (a sample with no analyte or IS). Vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumental Conditions:

Table 3: Example HPLC Conditions

| Parameter | Setting |

|---|---|

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 4: Example MS/MS Conditions (Positive ESI)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Benazepril | 425.2 | 351.2 |

| Benazepril-d5 | 430.2 | 356.2 |

Metabolic Fate and Chemical Reactivity

The chemical reactivity of Benazepril-d5 is dominated by its function as a prodrug. The ethyl ester moiety is the site of metabolic activation.

Caption: Metabolic activation of Benazepril-d5 to Benazeprilat-d5.

The deuterium atoms on the phenyl ring are chemically stable and remote from this site of hydrolysis. This ensures that Benazepril-d5 is metabolized to Benazeprilat-d5 at the same rate as the unlabeled drug is converted to benazeprilat.[12] This is a crucial validation point: the internal standard must not exhibit a different metabolic or degradation rate, a phenomenon known as an "isotope effect," which could skew quantitative results. The chosen labeling position for Benazepril-d5 effectively prevents this.

Conclusion

Benazepril-d5 is more than a mere chemical analog; it is a precision tool engineered for high-stakes analytical chemistry. Its physical properties allow for straightforward laboratory handling, while its chemical structure, featuring stable isotopic labeling far from the metabolic site, makes it the quintessential internal standard for quantifying Benazepril. By understanding its core properties and the rationale behind its use, researchers can confidently develop and validate robust bioanalytical methods, ensuring the generation of high-quality, reliable data in drug development, clinical diagnostics, and pharmacokinetic research.

References

-

Veeprho. Benazepril EP Impurity C-D5 | CAS 1279033-05-4. [Link]

-

Axios Research. Benazeprilat-d5 - CAS - 1279033-05-4. [Link]

-

Drugs.com. Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5362124, Benazepril. [Link]

-

DrugBank. Benazepril Hydrochloride. [Link]

-

National Center for Biotechnology Information. Benazepril - StatPearls. [Link]

-

Longdom Publishing. Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5362123, Benazepril Hydrochloride. [Link]

-

Pharmaffiliates. Benazepril-d5 Hydrochloride | CAS No : 1279026-26-4. [Link]

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71313620, Benazepril-d5. [Link]

-

PubMed. Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benazepril-d5 | C24H28N2O5 | CID 71313620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]

- 9. Benazepril Hydrochloride | 86541-74-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Isotopic Purity of Benazepril-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril-d5, the deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, serves a critical function as an internal standard (IS) for bioanalytical quantitation.[1][2] Its efficacy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamentally dependent on its isotopic purity. This guide provides a comprehensive framework for understanding, evaluating, and validating the isotopic purity of Benazepril-d5. We will delve into the core principles of isotopic enrichment, detail robust analytical methodologies including mass spectrometry and NMR spectroscopy, and present self-validating experimental protocols. The causality behind experimental choices, potential analytical pitfalls, and interpretation of data within a regulatory context are discussed to ensure the highest degree of scientific integrity and trustworthiness in quantitative drug analysis.

Introduction: The Imperative of Isotopic Purity

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat, a potent inhibitor of ACE.[3][4] In pharmacokinetic (PK) and drug metabolism studies, quantifying Benazepril and its metabolites in complex biological matrices like plasma or urine is a routine requirement. The "gold standard" for such quantification is LC-MS/MS, a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS) to achieve accuracy and precision.[5][6]

Benazepril-d5 is designed to be the ideal IS for Benazepril. It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization and matrix effects.[7] The mass difference of 5 Daltons allows the mass spectrometer to differentiate it from the unlabeled analyte. However, the foundational assumption of this entire analytical paradigm rests on the isotopic purity of the Benazepril-d5 standard.

Why Is Purity Paramount?

-

Quantitative Accuracy: The presence of unlabeled Benazepril (d0) in the Benazepril-d5 standard will artificially inflate the measured concentration of the analyte, leading to inaccurate PK parameters.

-

Assay Sensitivity: Significant d0 impurity can contribute to the background signal at the analyte's mass transition, raising the lower limit of quantitation (LLOQ).

-

Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation, and the purity of the internal standard is a key component of this.[7][8] For reliable results, deuterated standards must possess high isotopic enrichment, typically ≥98%.[9][10]

This guide provides the scientific rationale and practical methodologies to ensure the Benazepril-d5 used in your research meets these exacting standards.

Fundamentals of Isotopic Purity and Potential Impurities

Understanding the terminology and potential sources of impurity is the first step in a robust evaluation.

2.1. Defining Isotopic Purity vs. Isotopic Enrichment

It is crucial to distinguish between two related but distinct terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[11] For example, if a starting material has 99% enrichment, each labeled position has a 99% probability of being deuterium.

-

Isotopic Purity (or Species Abundance): This represents the percentage of the entire population of molecules that are the desired fully deuterated (d5) species.[11]

Due to the statistics of synthesis, a starting material with 99% isotopic enrichment will not yield a final product with 99% of molecules being the d5 version. The presence of lower isotopologues (d1, d2, d3, d4) and, most critically, the unlabeled (d0) species must be quantified.

2.2. Sources of Isotopic Impurity

Impurities can arise from several stages of the synthesis and handling of Benazepril-d5:

-

Incomplete Deuteration: The chemical synthesis process, whether through controlled hydrogen-deuterium exchange or de novo synthesis, may be incomplete, leaving residual hydrogen atoms at the target positions.[10]

-

Synthetic Byproducts: The synthesis of Benazepril is a multi-step process that can generate related substances or isomers.[12][13] If deuterated reagents are used, these impurities may also be deuterated, creating potential isobaric interferences.

-

Back-Exchange: Although the deuterium atoms in Benazepril-d5 are on an aromatic ring and thus generally stable, it is critical to ensure they are not on labile sites (like -OH or -NH groups) where they could exchange with protons from the solvent or matrix.[10] The stability of the label should be confirmed under analytical conditions.

Analytical Workflows for Isotopic Purity Assessment

A multi-faceted analytical approach is required to comprehensively characterize Benazepril-d5. High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy serves as an essential confirmatory technique for structure and label position.[14][15]

Caption: High-level workflow for determining Benazepril-d5 isotopic purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone technique because it can resolve the small mass differences between the various isotopologues (d0, d1, d2, d3, d4, and d5).[16]

Causality of Method Choice: A high-resolution instrument (e.g., Orbitrap or TOF) is non-negotiable. A low-resolution instrument, like a standard triple quadrupole, cannot distinguish the isotopic fine structure and is therefore unsuitable for purity assessment. The goal is to acquire a full-scan mass spectrum of the molecular ion cluster with sufficient resolution to separate each isotopic peak.

Caption: Principle of HRMS-based isotopic purity analysis.

Experimental Protocol: LC-HRMS for Isotopic Purity

-

Standard Preparation: Prepare a solution of Benazepril-d5 at a concentration of ~1 µg/mL in 50:50 acetonitrile:water. Prepare a similar solution of unlabeled Benazepril as a reference.

-

Chromatography (Optional but Recommended): While direct infusion can be used, a simple chromatographic separation helps remove any potential formulation impurities.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Instrument: High-Resolution Mass Spectrometer (Resolution > 30,000 FWHM).

-

Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

-

Scan Mode: Full Scan MS (m/z range 100-1000).

-

Data Acquisition: Acquire data for the Benazepril-d5 solution and the unlabeled Benazepril solution separately.

-

-

Data Analysis:

-

Extract the ion chromatogram for the [M+H]⁺ ion of Benazepril (m/z 425.2075) and Benazepril-d5 (m/z 430.2389).

-

From the full-scan spectrum under the chromatographic peak, record the intensity of the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species.

-

Calculate the percentage contribution of each isotopologue. The isotopic purity is the percentage of the d5 species relative to the sum of all species (d0 through d5).

-

Data Presentation & Interpretation

Summarize the quantitative data in a clear table.

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Intensity | % Contribution |

| Benazepril (d0) | 425.2075 | 5,000 | 0.05% |

| Benazepril-d1 | 426.2138 | 15,000 | 0.15% |

| Benazepril-d2 | 427.2201 | 30,000 | 0.30% |

| Benazepril-d3 | 428.2264 | 100,000 | 1.00% |

| Benazepril-d4 | 429.2326 | 250,000 | 2.50% |

| Benazepril-d5 | 430.2389 | 9,600,000 | 96.00% |

| Total | 10,000,000 | 100.00% | |

| Table 1: Hypothetical Isotopic Distribution Data for a Benazepril-d5 Sample. |

Acceptance Criteria: The contribution from the unlabeled (d0) species should be minimal, ideally less than 0.1%. The isotopic purity (d5 percentage) should be high, with a common industry acceptance criterion being ≥98%.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful complementary technique that confirms the identity of the molecule and, critically, the position of the deuterium labels.[14] It is less sensitive than MS for quantifying minor isotopic impurities but is unparalleled for structural verification.[15][17]

Causality of Method Choice:

-

¹H NMR (Proton NMR): This technique is exceptionally precise for measuring the small amounts of residual hydrogen at the deuterated positions.[11][18] By comparing the integral of a residual proton signal to the integral of a non-deuterated proton signal within the same molecule, one can calculate the isotopic enrichment at that specific site.

-

²H NMR (Deuterium NMR): This directly observes the deuterium nuclei, confirming that the labels are in the expected chemical environment.

Experimental Protocol: NMR for Structural Confirmation

-

Sample Preparation: Dissolve a sufficient amount of Benazepril-d5 (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Pay close attention to the aromatic region where the deuterium labels are located. The signals corresponding to the deuterated positions should be significantly diminished in intensity compared to an unlabeled Benazepril reference spectrum.

-

Integrate the residual proton signals in the labeled region and compare them to the integral of a known, non-labeled proton signal (e.g., the ethyl ester's CH3 group) to estimate enrichment.

-

-

²H NMR Acquisition:

-

Acquire a deuterium NMR spectrum.

-

A single peak (or closely grouped peaks) should be observed in the aromatic region, confirming the presence of deuterium on the phenyl ring.

-

Conclusion: A Self-Validating System for Trustworthy Results

Ensuring the isotopic purity of Benazepril-d5 is not merely a procedural step; it is the foundation of accurate and reliable bioanalytical data. By employing a dual-pronged analytical strategy that combines the quantitative power of high-resolution mass spectrometry with the structural confirmation of NMR, researchers can establish a self-validating system. This approach provides an unambiguous characterization of the internal standard, satisfying the pillars of expertise, authoritativeness, and trustworthiness. Adherence to these principles and protocols ensures that Benazepril-d5 can be used with confidence, upholding the scientific integrity of drug development studies.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025).

- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.

-

Gao, H., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]

- Camptel. (2022).

-

Wang, G., et al. (2019). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Thadud, M., et al. (2024). Benazepril. StatPearls [Internet]. [Link]

-

Pate, B. H., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. [Link]

- Pharmaffili

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ECA Academy. (2019).

-

Singh, U. P., et al. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

- Veeprho.

- Google Patents. (2020).

- Bioanalysis Zone. (2023).

-

ResearchGate. (2019). How to determine the purity of deuterated solvents by NMR Spectroscopy?. [Link]

- ChemicalBook. (n.d.). Benazepril synthesis.

-

Wang, J., et al. (2021). Monitoring Antihypertensive Medication Adherence by Liquid Chromatography–Tandem Mass Spectrometry. Hypertension. [Link]

- U.S. Food and Drug Administration. (2022).

- University of Groningen. (2022).

- Veeprho. (n.d.). Benazepril EP Impurity C-D5.

-

ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]

-

TSI Journals. (2014). Simultaneous determination of benazepril, amlodipine and their metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Analytical Chemistry: An Indian Journal. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. symapmedical.com [symapmedical.com]

- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. isotope.com [isotope.com]

- 12. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 13. Benazepril synthesis - chemicalbook [chemicalbook.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Benazepril-d5

Introduction: The Critical Role of Solubility in Pharmaceutical Analysis

Benazepril is a potent prodrug that, upon hepatic esterase metabolism, is converted to its active metabolite, benazeprilat.[1][2] Benazeprilat is a powerful inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the management of hypertension and heart failure.[3][4] In the realm of pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring, the use of stable isotope-labeled internal standards is the gold standard for achieving precision and accuracy in quantitative analysis by mass spectrometry.

Benazepril-d5, a deuterated analog of benazepril, serves this exact purpose.[5][6][7] Its chemical structure is identical to benazepril, save for the substitution of five hydrogen atoms with deuterium on the phenyl ring. This modification renders it chemically indistinguishable in its interaction with solvents and chromatographic systems but isotopically distinct for mass spectrometric detection.

Understanding the solubility of Benazepril-d5 is paramount for the drug development professional. Solubility dictates the choice of vehicle for in vitro and in vivo studies, influences the design of robust analytical methods, and is a foundational parameter in pre-formulation screening. This guide provides an in-depth analysis of the solubility characteristics of Benazepril-d5, extrapolated from its non-labeled counterpart, Benazepril Hydrochloride, and presents a validated protocol for its experimental determination. The minor isotopic substitution in Benazepril-d5 does not significantly alter its physicochemical properties, making the solubility data of Benazepril HCl a reliable proxy.

Physicochemical Properties: A Comparative Overview

To establish a foundational understanding, the key physicochemical properties of Benazepril Hydrochloride and its deuterated analog are presented below. This comparison underscores the suitability of Benazepril-d5 as an internal standard, as its physical behavior closely mirrors that of the parent drug.

| Property | Benazepril Hydrochloride | Benazepril-d5 Hydrochloride | Source(s) |

| Chemical Formula | C₂₄H₂₈N₂O₅ • HCl | C₂₄H₂₃D₅N₂O₅ • HCl | [1][5] |

| Molecular Weight | 461.0 g/mol | 466.0 g/mol | [1][5] |

| CAS Number | 86541-74-4 | 1279026-26-4 | [1][5] |

| Appearance | White to off-white crystalline powder | White Solid | [6][8][9] |

| pKa | 4.55 | Not Reported (Expected to be ~4.55) | [10] |

Quantitative Solubility Profile

The solubility of a compound is not an intrinsic constant but is highly dependent on the solvent system and its physicochemical conditions, such as pH and temperature. The following tables summarize the known solubility of Benazepril Hydrochloride, which serves as a robust guide for Benazepril-d5.

Solubility in Common Organic Solvents

Organic solvents are frequently used to prepare stock solutions for analytical standards and for various stages of the drug formulation process.

| Solvent | Solubility (mg/mL) | Remarks | Source(s) |

| Dimethylformamide (DMF) | ~30 | High solubility, suitable for stock solutions. | [1] |

| Dimethyl Sulfoxide (DMSO) | ~20 | High solubility, common for biological assays. | [1] |

| Ethanol | ~1 | Moderate solubility. | [1] |

| Methanol | Soluble | Qualitative data indicates good solubility. | [4][8][9] |

Note: Supplier data for Benazepril-d5 qualitatively describes it as "slightly soluble" in DMSO, Ethanol, and Methanol, which may reflect the specific conditions of their internal testing but confirms compatibility with these solvents.[5]

Aqueous and pH-Dependent Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. As an ionizable molecule, the aqueous solubility of Benazepril is highly dependent on pH.

| Solvent/Medium | pH | Solubility (mg/mL) | Source(s) |

| 0.1N HCl | 1.2 | >100 | [10] |

| 0.05 M Phosphate Buffer | 2.5 | 6.6 | [10] |

| 0.05 M Phosphate Buffer | 5.3 | 3.8 | [10] |

| 0.05 M Phosphate Buffer | 6.3 | 8.7 | [10] |

| 0.05 M Phosphate Buffer | 7.1 | 14.0 | [10] |

| PBS (Phosphate-Buffered Saline) | 7.2 | ~0.5 (in 1:1 DMF:PBS) | [1] |

| Water | Neutral | Soluble | [4][8][9] |

This pH-dependent profile is characteristic of a molecule with an acidic functional group (pKa ~4.55), where solubility increases significantly at pH values above the pKa as the molecule becomes ionized and more polar. The high solubility in 0.1N HCl demonstrates its behavior as a hydrochloride salt.

Core Factors Influencing Benazepril-d5 Solubility

The dissolution of a solid solute into a liquid solvent is governed by a complex interplay of intermolecular forces. For a molecule like Benazepril-d5, several factors are key. Understanding these allows researchers to manipulate conditions to achieve desired concentrations.

Caption: Key factors governing the solubility of Benazepril-d5.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[11][12] This protocol provides a reliable, self-validating system for quantifying the solubility of Benazepril-d5 in a chosen solvent system.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents its solubility under those specific conditions.

Methodology

-

Preparation of Media:

-

Prepare the desired solvent systems (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, DMSO). Ensure all aqueous buffers are properly degassed to prevent bubble formation.

-

-

Addition of Solute:

-

Accurately weigh an amount of Benazepril-d5 that is in clear excess of its expected solubility and add it to a series of sealed, inert vessels (e.g., glass vials).

-

Causality: Using an excess of solid material is crucial to ensure that a saturated solution is achieved and that equilibrium can be established between the dissolved and undissolved states.[11]

-

-

Equilibration:

-

Add a precise volume of the prepared solvent media to each vial.

-

Place the vials in a mechanical shaker or rotator within a temperature-controlled environment, typically set at 25°C (for standard solubility) or 37 ± 1°C (for physiological relevance).[12]

-

Agitate the samples at a constant, moderate speed for a predetermined period (e.g., 24 to 48 hours).

-

Trustworthiness: To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 12, 24, and 48 hours). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the final two time points.

-

-

Phase Separation:

-

Once agitation is complete, allow the vials to stand briefly to permit the settling of larger particles.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solid particles.

-

Causality: This step is critical. Failure to remove all particulate matter will lead to an overestimation of solubility as the undissolved solid would contribute to the final measurement.

-

-

Quantification:

-

Accurately dilute the clear filtrate with an appropriate mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[13]

-

Prepare a calibration curve using accurately prepared standards of Benazepril-d5 to quantify the concentration in the samples.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of Benazepril-d5 in the original, undiluted filtrate, accounting for the dilution factor.

-

Report the final solubility as the mean ± standard deviation of replicate determinations (typically n=3) in units of mg/mL or µg/mL.

-

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility protocol.

Conclusion

Benazepril-d5 is an indispensable tool for the precise quantification of benazepril in complex biological matrices. A thorough understanding of its solubility is fundamental to its effective use. This guide has established that Benazepril-d5, much like its non-deuterated counterpart, exhibits high solubility in organic solvents like DMF and DMSO and displays significant pH-dependent solubility in aqueous media. For researchers and drug development professionals, this information is critical for preparing accurate analytical standards, developing robust formulations, and designing meaningful in vitro experiments. The provided shake-flask protocol offers an authoritative and reliable method for determining solubility under any specific experimental conditions, ensuring data integrity and reproducibility in the laboratory.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

New Drug Approvals. (2013, September 14). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

-

PubChem. (n.d.). Benazepril Hydrochloride. Retrieved from [Link]

-

PCCA. (n.d.). BENAZEPRIL HYDROCHLORIDE USP. Retrieved from [Link]

-

PubChem. (n.d.). Benazepril. Retrieved from [Link]

-

JAMP Pharma Corporation. (2019, December 2). Product Monograph - BENAZEPRIL. Retrieved from [Link]

-

PubChem. (n.d.). Benazepril-d5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benazepril-d5 Hydrochloride. Retrieved from [Link]

-

ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Benazepril-d5 | CAS 1279200-03-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. BENAZEPRIL HYDROCHLORIDE USP - PCCA [pccarx.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Technical Whitepaper: Benazepril-d5 in Bioanalytical Quantitation

[1]

Abstract This technical guide details the physicochemical properties, molecular specifications, and bioanalytical applications of Benazepril-d5.[1] Designed for researchers and drug development professionals, this document focuses on the use of Benazepril-d5 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows. It addresses the critical distinction between salt forms, provides a validated experimental protocol, and visualizes the logic of mass spectrometric detection.

Molecular Specifications & Physicochemical Identity

Precise stoichiometry is the foundation of quantitative accuracy. In commercial distribution, Benazepril-d5 is frequently supplied as a hydrochloride salt, whereas bioanalytical calculations often normalize to the free base.[1] Confusion between these forms is a primary source of weighing errors in stock solution preparation.

Comparative Data: Native vs. Deuterated

The following table contrasts the native drug with its deuterated analog, explicitly distinguishing between the free base and the hydrochloride salt forms.

| Feature | Benazepril (Native) | Benazepril-d5 (Deuterated) |

| CAS Number (Free Base) | 86541-75-5 | 1279200-03-1 |

| CAS Number (HCl Salt) | 86541-74-4 | 1279026-26-4 |

| Formula (Free Base) | C₂₄H₂₈N₂O₅ | C₂₄H₂₃D₅N₂O₅ |

| Formula (HCl Salt) | C₂₄H₂₈N₂O₅[1][2][3][4][5] · HCl | C₂₄H₂₃D₅N₂O₅ · HCl |

| Molecular Weight (Free Base) | 424.49 g/mol | 429.53 g/mol |

| Molecular Weight (HCl Salt) | 460.95 g/mol | 465.99 g/mol |

| Isotopic Purity | Natural Abundance | typically ≥ 99% D |

| Deuteration Site | N/A | Phenyl ring (Pentadeuterated) |

Critical Handling Note: When preparing primary stock solutions, always verify the Certificate of Analysis (CoA) to determine if the substance is the Free Base or HCl Salt. [1] * If weighing Benazepril-d5 HCl to target a Free Base concentration, apply the salt correction factor:

[1]

The Role of Deuteration in Mass Spectrometry[1]

The utilization of Benazepril-d5 is driven by the need to correct for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Mechanisms of Error Correction

-

Co-Elution: Benazepril-d5 is chemically nearly identical to Benazepril.[1] It co-elutes (or elutes with a negligible shift) with the analyte.

-

Ionization Normalization: Any suppression or enhancement of ionization caused by plasma phospholipids or other matrix components at the specific retention time affects both the analyte and the IS equally.

-

Carrier Effect: High concentrations of IS can block active sites on glassware or the column, improving the recovery of the analyte at trace levels.

Logical Workflow: Internal Standard Selection

The following diagram illustrates the decision matrix for selecting and validating Benazepril-d5 within a bioanalytical study.

Figure 1: Decision logic for validating Benazepril-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS).

Experimental Protocol: LC-MS/MS Quantitation

This protocol is synthesized from standard bioanalytical practices and specific methodologies for ACE inhibitors (Chen et al., 2012).[1] It assumes the use of Benazepril-d5 HCl.[1][2][4][6]

A. Reagent Preparation[8]

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of Benazepril-d5 HCl in 1.0 mL of Methanol (MeOH). Correct for purity and salt form.

-

Working IS Solution: Dilute stock with 50:50 Acetonitrile:Water to achieve a concentration of ~500 ng/mL.

B. Sample Preparation (Solid Phase Extraction - SPE)

Rationale: SPE is preferred over protein precipitation for Benazepril to remove phospholipids that cause ion suppression.[1]

-

Conditioning: Condition HLB cartridges (e.g., Oasis HLB) with 1 mL MeOH followed by 1 mL Water.[1]

-

Loading: Mix 200 µL plasma sample with 20 µL Working IS Solution (Benazepril-d5). Load onto cartridge.

-

Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts and proteins).[1]

-

Elution: Elute with 1 mL Acetonitrile.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

C. LC-MS/MS Conditions[1][9]

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 50mm x 2.1mm, 1.7µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.5 min (10% B); 0.5-3.0 min (Linear to 90% B); 3.0-4.0 min (Hold 90% B) |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode (+) |

D. Mass Spectrometry Logic (MRM Transitions)

The specificity of the method relies on Multiple Reaction Monitoring (MRM).[1][7] The deuterated phenyl ring remains intact during the primary fragmentation, shifting the product ion mass.

-

Benazepril (Native): Precursor 425.2 [M+H]⁺ → Product 351.2 (Loss of ester/ethyl group).[1]

-

Benazepril-d5 (IS): Precursor 430.2 [M+H]⁺ → Product 356.2.[1]

Figure 2: MRM Transition Logic. The +5 Da mass shift is conserved in the product ion, ensuring selectivity.[1]

Synthesis & Stability Considerations

Deuterium Exchange (H/D Scrambling)

Benazepril-d5 typically utilizes a deuterated phenyl ring.[1] Aromatic C-D bonds are generally robust and resistant to back-exchange in aqueous solvents at physiological pH.[1] However, exposure to extremely acidic conditions at high temperatures could theoretically induce exchange.

-

Recommendation: Store stock solutions in Methanol at -20°C. Avoid leaving reconstituted samples in the autosampler for >24 hours if the reconstitution solvent is highly acidic.

Metabolic Stability

Benazepril is a prodrug hydrolyzed in vivo to Benazeprilat.

-

Note: Benazepril-d5 will also hydrolyze to Benazeprilat-d5.[1] If your assay intends to measure the active metabolite (Benazeprilat), you must ensure your chromatographic separation resolves the parent drug from the metabolite, or use specific MRM transitions, as in-source fragmentation can sometimes convert parent to metabolite.[1]

References

Sources

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Benazepril-d5 | C24H28N2O5 | CID 71313620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tlcstandards.com [tlcstandards.com]

- 5. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: High-Throughput Quantification of Benazepril in Human Plasma Using Benazepril-d5 as an Internal Standard by HPLC-MS/MS

Abstract

This application note presents a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Benazepril in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Benazepril-d5, is employed. The methodology detailed herein is designed for high-throughput bioanalysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The protocol encompasses a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. All procedures are in accordance with the principles outlined in the FDA's guidance on bioanalytical method validation.

Introduction: The Rationale for a Deuterated Internal Standard

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] Accurate quantification of Benazepril and its active metabolite, Benazeprilat, in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy.[2] HPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.

The use of an appropriate internal standard (IS) is fundamental to a reliable bioanalytical method, as it corrects for variability during sample preparation and analysis.[3][4] Stable isotope-labeled internal standards, such as Benazepril-d5, are considered the "gold standard" for LC-MS based quantification.[5] This is because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most effective correction for matrix effects and other sources of analytical variability.[6][7]

This application note provides a comprehensive protocol for the use of Benazepril-d5 in the bioanalysis of Benazepril, from sample preparation to data interpretation, grounded in established scientific principles and regulatory expectations.

Materials and Reagents

-

Analytes and Internal Standard:

-

Benazepril Hydrochloride (Reference Standard)

-

Benazepril-d5 (Internal Standard)

-

-

Reagents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

-

Biological Matrix:

-

Drug-free human plasma

-

-

Consumables:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

-

96-well collection plates

-

Autosampler vials

-

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Caption: Bioanalytical workflow for Benazepril quantification.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Benazepril and Benazepril-d5 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Benazepril stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Benazepril-d5 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to remove endogenous plasma components that can interfere with the analysis and concentrate the analyte of interest.[8][9]

Caption: Solid-Phase Extraction (SPE) protocol overview.

Detailed Protocol:

-

To 200 µL of plasma sample, add 20 µL of the Benazepril-d5 working solution (100 ng/mL).

-

Add 400 µL of methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Load the supernatant onto a pre-conditioned and equilibrated SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile containing 0.1% formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

HPLC-MS/MS Instrumentation and Conditions

The chromatographic separation is performed on a C18 column, followed by detection using a triple quadrupole mass spectrometer in the positive ion mode.[10]

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 80% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Benazepril | 425.5 | 351.2 | 25 | 150 |

| Benazepril-d5 | 430.5 | 356.2 | 25 | 150 |

Note: Collision energy should be optimized for the specific instrument used.

Method Validation

The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[11][12]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Benazepril and Benazepril-d5. No significant interfering peaks were observed at the lower limit of quantification (LLOQ).

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Benazepril in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, low, mid, and high) in six replicates.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 100 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |

| High QC | 800 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |

Acceptance Criteria based on FDA guidance.[11]

Recovery and Matrix Effect

The extraction recovery of Benazepril was determined to be consistent and reproducible across the QC levels, with a mean recovery of approximately 87%.[11] The use of Benazepril-d5 effectively compensated for any minor variations in recovery and matrix effects.

Stability

Benazepril was found to be stable in human plasma under various conditions, including short-term bench-top storage, long-term storage at -80°C, and through three freeze-thaw cycles.

Conclusion

This application note describes a sensitive, selective, and high-throughput HPLC-MS/MS method for the quantification of Benazepril in human plasma. The use of Benazepril-d5 as an internal standard ensures the accuracy and reliability of the results by correcting for analytical variability. The method has been validated according to regulatory guidelines and is suitable for use in a variety of clinical and research settings.

References

-

PubMed. (2006). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Retrieved from [Link]

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Retrieved from [Link]

-

DergiPark. (2022). Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. Retrieved from [Link]

-

Al Mustansiriyah Journal of Pharmaceutical Sciences. (2022). Development and validation of bioanalytical method for the determination of valsartan in human plasma. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]

-

Jetir.org. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Retrieved from [Link]

-

Analytical Chemistry: An Indian Journal. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Retrieved from [Link]

-

Hawach. (2026). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

PMC. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]

-

Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]

-

YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

Sources

- 1. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Simultaneous determination of amlodipine, benazepril and benazeprilat in human plasma by LC-HESI/MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of atorvastatin, amlodipine, ramipril and benazepril in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 11. lcms.cz [lcms.cz]

- 12. agilent.com [agilent.com]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Benazepril in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of benazepril in human plasma. To ensure the highest level of accuracy and precision, the protocol employs benazepril-d5, a stable isotope-labeled analog, as the internal standard (IS). The described methodology, encompassing a straightforward protein precipitation extraction and rapid chromatographic separation, is suitable for high-throughput applications in clinical research, pharmacokinetic (PK) studies, and therapeutic drug monitoring. All procedures have been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3]

Principle of the Method

The accurate quantification of therapeutic agents like benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in complex biological matrices such as plasma is critical for assessing drug efficacy and safety.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its inherent selectivity and sensitivity.[4][5]

This method's robustness is anchored by the principle of stable isotope dilution. Benazepril-d5, the deuterated analog of the analyte, is added to all samples, calibrators, and quality controls at a constant concentration.

Causality Behind Experimental Choice: Because benazepril-d5 is chemically identical to benazepril, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. However, its mass is five daltons higher, allowing the mass spectrometer to distinguish it from the unlabeled analyte. Any sample loss during preparation or fluctuation in instrument response (e.g., matrix-induced ion suppression or enhancement) will affect both the analyte and the internal standard proportionally. By measuring the peak area ratio of the analyte to the internal standard, these variations are effectively normalized, leading to highly precise and accurate quantification.

The analytical workflow involves three key stages:

-

Sample Preparation: Efficient extraction of benazepril and benazepril-d5 from plasma proteins using a simple protein precipitation technique.[1][6]

-

Chromatographic Separation: Isocratic or gradient elution on a C18 reverse-phase column to separate the analytes from endogenous plasma components.[1][7]

-

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.[1][8]

Materials and Methods

Reagents and Chemicals

-

Benazepril Hydrochloride (Reference Standard): USP Grade or equivalent.[9]

-

Benazepril-d5 Hydrochloride (Internal Standard): Purity >98%.

-

Methanol: LC-MS grade.

-

Acetonitrile: LC-MS grade.

-

Formic Acid: LC-MS grade, >99% purity.

-

Water: Deionized, 18 MΩ·cm or higher purity.

-

Human Plasma (K2-EDTA): Pooled from at least six healthy donors.

Instrumentation

-

Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at flow rates up to 1 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.[6]

Chromatographic and Mass Spectrometric Conditions

The following parameters provide a validated starting point and may be optimized for specific instrumentation.

| Parameter | Condition |

| LC Column | C18, 100 mm x 4.6 mm, 5 µm particle size[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 - 0.8 mL/min[1][6] |

| Elution | Isocratic (e.g., 70% B) or a rapid gradient |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Benazepril: 425.5 → 351.5 (Quantifier), 425.5 → 266.2 (Qualifier) Benazepril-d5: 430.5 → 356.5 (Quantifier) |

| Source Voltage | 3500 V |

| Vaporizer Temp. | 350 °C |

| Sheath Gas | 40 Arb |

| Aux Gas | 10 Arb |

Note: MRM transitions are based on the [M+H]+ precursor ion. The transition for benazepril (m/z 425.5) is documented in the literature.[7] The corresponding transition for the d5-labeled internal standard is shifted by 5 Da.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Benazepril Stock Solution (1 mg/mL): Accurately weigh ~10 mg of benazepril HCl and dissolve in methanol in a 10 mL volumetric flask.

-

Benazepril-d5 Stock Solution (1 mg/mL): Prepare similarly to the benazepril stock solution.

-

Working Solutions: Prepare serial dilutions of the benazepril stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the benazepril-d5 stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Curve and Quality Control Samples

-

Spike appropriate volumes (typically 5-10 µL) of the benazepril working solutions into blank human plasma to achieve the desired calibration curve concentrations (e.g., 0.5 - 500 ng/mL).[1]

-

Prepare at least four levels of Quality Control (QC) samples in blank plasma:

-

LLOQ: Lower Limit of Quantification

-

LQC: Low Quality Control (approx. 3x LLOQ)

-

MQC: Medium Quality Control

-

HQC: High Quality Control (approx. 80% of the highest standard)

-

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of analytes from plasma.[1][6] Acetonitrile is commonly used as it efficiently denatures and precipitates plasma proteins.[10]

Step-by-Step Protocol:

-

Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-